molecular formula C7H18N2O B1385105 N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine CAS No. 1040692-26-9

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine

Cat. No.: B1385105
CAS No.: 1040692-26-9
M. Wt: 146.23 g/mol
InChI Key: SKCXLSWESJGFLU-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a methoxyethyl group and a methyl group attached to a 1,3-propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 2-methoxyethyl chloride and methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl and methyl groups can influence the binding affinity and specificity of the compound towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine
  • N1-(2-Methoxyethyl)-N1-methylbenzene-1,4-diamine

Uniqueness

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8-4-3-5-9-6-7-10-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCXLSWESJGFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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